molecular formula C6H5F3O2 B1586577 2,2,2-Trifluoro-1-furan-2-yl-ethanol CAS No. 70783-48-1

2,2,2-Trifluoro-1-furan-2-yl-ethanol

Cat. No. B1586577
CAS RN: 70783-48-1
M. Wt: 166.1 g/mol
InChI Key: JXBLKXYDFYQLOD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a chemical compound that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a trifluoroethanol group (an alcohol group with three fluorine atoms attached). This suggests that the compound may have properties similar to other furan and trifluoroethanol compounds .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol likely involves a furan ring attached to a trifluoroethanol group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2,2,2-Trifluoro-1-furan-2-yl-ethanol would likely depend on the reactivity of the furan ring and the trifluoroethanol group. Furan rings can participate in a variety of reactions, including electrophilic substitution and nucleophilic addition. Trifluoroethanol is known for its acidity and can undergo reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol would be influenced by the presence of the furan ring and the trifluoroethanol group. For example, the trifluoroethanol group could increase the compound’s polarity and acidity .

Scientific Research Applications

Organic Synthesis Applications

  • Electrophilic Oxyalkylation

    A set of electrophilic 2-(trifluoroacetyl)-1,3-azoles demonstrated activity in the C-oxyalkylation of pyrrole, furan, thiophene, 1,3-thiazole, and 1,2-oxazole derivatives, leading to the synthesis of trifluoromethyl-substituted alcohols. This showcases the utility of trifluoroacetyl compounds in electrophilic substitution reactions to synthesize fluorinated alcohols, which are valuable in pharmaceutical and agrochemical industries due to their unique chemical properties (Khodakovskiy et al., 2010).

  • Synthesis of Furan Derivatives

    The reaction of 1,2‐Unsaturated Trifluoromethyl Ketones leading to 1-(Trifluoromethyl)furan derivatives illustrates the potential of trifluoroacetyl compounds in the synthesis of furan derivatives, which are significant in the development of new materials and bioactive molecules (Zhang & Yuan, 2007).

Catalysis and Materials Science

  • Catalytic Transfer Hydrogenation

    Biomass-derived 5-hydroxymethyl furfural (HMF) can be efficiently converted to 2,5-bishydroxymethyl furan (BHMF) using ethanol as a hydrogen donor and solvent over low-cost ZrO(OH)2. This process exemplifies the role of fluorinated compounds in facilitating catalytic transfer hydrogenation, underlining their importance in biomass conversion technologies (Hao et al., 2016).

  • Hydrotrifluoromethylation and Iodotrifluoromethylation

    Demonstrates the trifluoromethyl (CF3) group's significance in altering the physical and chemical properties of organic molecules. The study presents an environmentally benign strategy for the hydrotrifluoromethylation of unactivated alkenes and alkynes, showcasing the relevance of fluorinated compounds in introducing trifluoromethyl groups to organic substrates, which is crucial for pharmaceutical and agrochemical developments (Choi et al., 2014).

properties

IUPAC Name

2,2,2-trifluoro-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLKXYDFYQLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375311
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-furan-2-yl-ethanol

CAS RN

70783-48-1
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70783-48-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Wakita, S Hara - Heterocycles, 2014 - eprints.lib.hokudai.ac.jp
Polyfluoroalkyl anions, generated by reduction of (polyfluoroalkanoyl)piperidines with Et3BHK, were used for the polyfluoroalkylation of carbonyl compounds. Trifluoromethylation of …
Number of citations: 2 eprints.lib.hokudai.ac.jp
R Pedrosa, S Sayalero, M Vicente… - The Journal of Organic …, 2006 - ACS Publications
TMSCF 3 adds to chiral 2-acyl-1,3-perhydrobenzoxazines with total diastereoselectivity leading to quaternary trifluoromethyl alcohols. Further transformation of the addition products …
Number of citations: 34 pubs.acs.org
IA Sanhueza, KJ Bonney, MC Nielsen… - The Journal of …, 2013 - ACS Publications
The (trifluoromethyl)stannane reagent, Bu 3 SnCF 3 , was found to react under CsF activation with ketones and aldehydes to the corresponding trifluoromethylated stannane ether …
Number of citations: 30 pubs.acs.org

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